Kynurenic Acid

Catalog No.
S532008
CAS No.
492-27-3
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kynurenic Acid

CAS Number

492-27-3

Product Name

Kynurenic Acid

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N

SMILES

Array

solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Kynurenic acid; Kynurenic acid; Kynuronic acid; Quinurenic acid;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O

The exact mass of the compound Kynurenic acid is 189.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Xanthurenates. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kynurenic acid (KYNA) is a central metabolite of the tryptophan-kynurenine pathway, widely utilized in chemoinformatics and preclinical research as a multi-target endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, and kainate) and α7 nicotinic acetylcholine receptors. Beyond its classical role as an excitotoxicity blocker, KYNA is increasingly procured for its targeted agonism at the orphan G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AHR), making it a critical tool for neuroimmune and metabolic signaling assays. From a handling and procurement perspective, the free acid form of KYNA presents distinct processability constraints due to its poor aqueous solubility at neutral pH, typically requiring dissolution in DMSO or 1.0 eq. NaOH to formulate stable, high-concentration laboratory stock solutions .

Generic substitution within the kynurenine pathway or among synthetic NMDA antagonists fundamentally alters both experimental processability and biological outcomes. Substituting KYNA free acid with its sodium salt variant is a common procurement pivot, but failing to account for this difference results in severe precipitation and irreproducible dosing in neutral aqueous buffers like artificial cerebrospinal fluid (aCSF) . Furthermore, replacing endogenous KYNA with its halogenated synthetic analog, 7-chlorokynurenic acid (7-Cl-KYNA), drastically shifts the pharmacological profile; 7-Cl-KYNA is orders of magnitude more potent at the NMDA glycine site and lacks the endogenous AHR/GPR35 metabolic signaling profile of KYNA[1]. Finally, confusing KYNA with its downstream pathway counterpart, quinolinic acid, reverses the assay entirely, substituting a neuroprotective antagonist with a potent excitotoxic agonist.

Formulation Processability: Free Acid vs. Sodium Salt Solubility

The processability of Kynurenic Acid is heavily dependent on its salt form. The free acid is notoriously difficult to dissolve in neutral aqueous solutions, requiring basic conditions (e.g., 1 eq. NaOH) to achieve a 100 mM stock, or DMSO to reach 50 mM. In contrast, Kynurenic acid sodium salt is freely soluble in water and artificial cerebrospinal fluid (aCSF) without the need for pH adjustment or organic co-solvents .

Evidence DimensionMaximum solubility in standard neutral aqueous solvents
Target Compound Data~0.1 mg/mL in neutral water; requires 1 eq. NaOH for 100 mM stock
Comparator Or BaselineKYNA Sodium Salt: Freely soluble in water/aCSF (>100 mM) without vehicle
Quantified Difference>1000-fold difference in neutral aqueous solubility
ConditionsRoom temperature dissolution for in vitro assay stock preparation

Buyers conducting live-cell imaging or slice electrophysiology must procure the sodium salt if their assay cannot tolerate DMSO or NaOH vehicle effects.

Receptor Selectivity and Potency: KYNA vs. 7-Chlorokynurenic Acid

When procuring an antagonist for the NMDA receptor's strychnine-insensitive glycine site, the choice between endogenous KYNA and its synthetic chlorinated analog (7-Cl-KYNA) dictates assay sensitivity. Radioligand binding studies demonstrate that 7-Cl-KYNA possesses a profoundly higher affinity for the[3H]glycine binding site (IC50 = 0.56 µM) compared to endogenous KYNA (IC50 = 169 µM) [1].

Evidence DimensionIC50 at the NMDA [3H]glycine binding site
Target Compound Data169 µM
Comparator Or Baseline7-Cl-KYNA: 0.56 µM
Quantified Difference7-Cl-KYNA is ~300 times more potent at the NMDA glycine site
ConditionsRadioligand binding assay in rat cortical membranes

If the sole objective is potent, selective NMDA glycine-site blockade, 7-Cl-KYNA is the required procurement choice; KYNA should be reserved for modeling endogenous pathway effects.

Endogenous Metabolic Signaling: GPR35 and AHR Agonism

Unlike synthetic NMDA antagonists, KYNA functions as a dual-action signaling molecule in neuroimmune and metabolic pathways. It is a recognized endogenous agonist of the G protein-coupled receptor 35 (GPR35) with an EC50 of approximately 39 µM (human), and a highly potent agonist of the aryl hydrocarbon receptor (AHR) with an EC50 of 1.4 µM. This multi-target profile distinguishes it from purely excitotoxic kynurenines like quinolinic acid.

Evidence DimensionReceptor activation (EC50)
Target Compound DataAHR EC50 = 1.4 µM; GPR35 EC50 = 39 µM
Comparator Or BaselineQuinolinic Acid / Synthetic NMDA blockers: Lacks AHR/GPR35 agonism
Quantified DifferenceKYNA provides distinct dual AHR/GPR35 activation absent in standard synthetic glutamate blockers
ConditionsIn vitro receptor activation assays

Procurement of KYNA is essential for researchers investigating the gut-brain axis, immune tolerance, and tryptophan-driven metabolic signaling, where synthetic NMDA blockers are non-functional.

Endogenous Neuroimmune and Gut-Brain Axis Modeling

Because KYNA is a potent endogenous agonist for both AHR and GPR35, it is the exact compound required for in vitro and in vivo models studying tryptophan-driven immune tolerance, macrophage modulation, and gut microbiome-host interactions, where synthetic NMDA antagonists cannot be substituted.

Baseline Excitotoxicity and Neuroprotection Assays

KYNA is utilized as the standard endogenous reference material to block kainic acid- or quinolinic acid-induced excitotoxicity in neuronal cultures. Its multi-target antagonism of ionotropic glutamate receptors makes it a critical baseline control before testing novel, highly selective synthetic neuroprotectants[1].

Electrophysiological Slice Recordings (Vehicle-Dependent)

In patch-clamp and field potential recordings requiring the suppression of excitatory postsynaptic currents (EPSCs), KYNA is widely used. However, buyers must specifically plan for its processability constraints by preparing stocks in 1 eq. NaOH or DMSO, or alternatively procuring the sodium salt form to avoid altering the osmolarity and pH of the artificial cerebrospinal fluid (aCSF) .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS]
Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 Da

Monoisotopic Mass

189.042593085 Da

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

280 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H030S2S85J

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

13593-94-7
492-27-3

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Kynurenic_acid

Dates

Last modified: 08-15-2023
1: Fejes-Szabó A, Bohár Z, Vámos E, Nagy-Grócz G, Tar L, Veres G, Zádori D, Szentirmai M, Tajti J, Szatmári I, Fülöp F, Toldi J, Párdutz Á, Vécsei L. Pre-treatment with new kynurenic acid amide dose-dependently prevents the nitroglycerine-induced neuronal activation and sensitization in cervical part of trigemino-cervical complex. J Neural Transm (Vienna). 2014 Jul;121(7):725-38. doi: 10.1007/s00702-013-1146-2. Epub 2014 Jan 3. PubMed PMID: 24385076.
2: Steiner L, Gold M, Mengel D, Dodel R, Bach JP. The endogenous α7 nicotinic acetylcholine receptor antagonist kynurenic acid modulates amyloid-β-induced inflammation in BV-2 microglial cells. J Neurol Sci. 2014 Sep 15;344(1-2):94-9. doi: 10.1016/j.jns.2014.06.032. Epub 2014 Jun 23. PubMed PMID: 25064444.
3: Turski WA, Małaczewska J, Marciniak S, Bednarski J, Turski MP, Jabłoński M, Siwicki AK. On the toxicity of kynurenic acid in vivo and in vitro. Pharmacol Rep. 2014 Dec;66(6):1127-33. doi: 10.1016/j.pharep.2014.07.013. Epub 2014 Aug 8. PubMed PMID: 25443745.
4: Małaczewska J, Siwicki AK, Wójcik R, Turski WA, Kaczorek E. The in vitro effect of kynurenic acid on the rainbow trout (Oncorhynchus mykiss) leukocyte and splenocyte activity. Pol J Vet Sci. 2014;17(3):453-8. PubMed PMID: 25286653.
5: Tajti J, Majlath Z, Szok D, Csati A, Toldi J, Fulop F, Vecsei L. Novel kynurenic acid analogues in the treatment of migraine and neurodegenerative disorders: preclinical studies and pharmaceutical design. Curr Pharm Des. 2015;21(17):2250-8. Review. PubMed PMID: 25557633.
6: Beggiato S, Tanganelli S, Fuxe K, Antonelli T, Schwarcz R, Ferraro L. Endogenous kynurenic acid regulates extracellular GABA levels in the rat prefrontal cortex. Neuropharmacology. 2014 Jul;82:11-8. doi: 10.1016/j.neuropharm.2014.02.019. Epub 2014 Mar 7. PubMed PMID: 24607890.
7: Walczak K, Deneka-Hannemann S, Jarosz B, Zgrajka W, Stoma F, Trojanowski T, Turski WA, Rzeski W. Kynurenic acid inhibits proliferation and migration of human glioblastoma T98G cells. Pharmacol Rep. 2014 Feb;66(1):130-6. doi: 10.1016/j.pharep.2013.06.007. Epub 2014 Feb 1. PubMed PMID: 24905318.
8: Tuboly G, Tar L, Bohar Z, Safrany-Fark A, Petrovszki Z, Kekesi G, Vecsei L, Pardutz A, Horvath G. The inimitable kynurenic acid: the roles of different ionotropic receptors in the action of kynurenic acid at a spinal level. Brain Res Bull. 2015 Mar;112:52-60. doi: 10.1016/j.brainresbull.2015.02.001. Epub 2015 Feb 9. PubMed PMID: 25677204.
9: Okada K, Angkawidjaja C, Koga Y, Kanaya S. Structural and mechanistic insights into the kynurenine aminotransferase-mediated excretion of kynurenic acid. J Struct Biol. 2014 Mar;185(3):257-66. doi: 10.1016/j.jsb.2014.01.009. Epub 2014 Jan 25. PubMed PMID: 24473062.
10: Kassai F, Kedves R, Gyertyán I, Tuka B, Fülöp F, Toldi J, Lendvai B, Vécsei L. Effect of a kynurenic acid analog on home-cage activity and body temperature in rats. Pharmacol Rep. 2015 Dec;67(6):1188-92. doi: 10.1016/j.pharep.2015.04.015. Epub 2015 May 9. PubMed PMID: 26481540.
11: Albuquerque EX, Schwarcz R. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges. Biochem Pharmacol. 2013 Apr 15;85(8):1027-32. doi: 10.1016/j.bcp.2012.12.014. Epub 2012 Dec 25. Review. PubMed PMID: 23270993; PubMed Central PMCID: PMC3721521.
12: Zador F, Samavati R, Szlavicz E, Tuka B, Bojnik E, Fulop F, Toldi J, Vecsei L, Borsodi A. Inhibition of opioid receptor mediated G-protein activity after chronic administration of kynurenic acid and its derivative without direct binding to opioid receptors. CNS Neurol Disord Drug Targets. 2014;13(9):1520-9. PubMed PMID: 25478797.
13: Wang J, Simonavicius N, Wu X, Swaminath G, Reagan J, Tian H, Ling L. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. J Biol Chem. 2006 Aug 4;281(31):22021-8. Epub 2006 Jun 5. PubMed PMID: 16754668.
14: Parada-Turska J, Zgrajka W, Majdan M. Kynurenic acid in synovial fluid and serum of patients with rheumatoid arthritis, spondyloarthropathy, and osteoarthritis. J Rheumatol. 2013 Jun;40(6):903-9. doi: 10.3899/jrheum.121035. Epub 2013 Apr 15. PubMed PMID: 23588943.
15: Klein C, Patte-Mensah C, Taleb O, Bourguignon JJ, Schmitt M, Bihel F, Maitre M, Mensah-Nyagan AG. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction. Neuropharmacology. 2013 Jul;70:254-60. doi: 10.1016/j.neuropharm.2013.02.006. Epub 2013 Feb 17. PubMed PMID: 23422298.
16: Hornok V, Bujdosó T, Toldi J, Nagy K, Demeter I, Fazakas C, Krizbai I, Vécsei L, Dékány I. Preparation and properties of nanoscale containers for biomedical application in drug delivery: preliminary studies with kynurenic acid. J Neural Transm (Vienna). 2012 Feb;119(2):115-21. doi: 10.1007/s00702-011-0726-2. Epub 2011 Nov 8. PubMed PMID: 22065206.
17: Uwai Y, Honjo H, Iwamoto K. Interaction and transport of kynurenic acid via human organic anion transporters hOAT1 and hOAT3. Pharmacol Res. 2012 Feb;65(2):254-60. doi: 10.1016/j.phrs.2011.11.003. Epub 2011 Nov 16. PubMed PMID: 22108572.
18: Oláh G, Herédi J, Menyhárt A, Czinege Z, Nagy D, Fuzik J, Kocsis K, Knapp L, Krucsó E, Gellért L, Kis Z, Farkas T, Fülöp F, Párdutz A, Tajti J, Vécsei L, Toldi J. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood-brain barrier permeability. Drug Des Devel Ther. 2013 Sep 16;7:981-7. doi: 10.2147/DDDT.S44496. eCollection 2013. PubMed PMID: 24068867; PubMed Central PMCID: PMC3782408.
19: DiNatale BC, Murray IA, Schroeder JC, Flaveny CA, Lahoti TS, Laurenzana EM, Omiecinski CJ, Perdew GH. Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling. Toxicol Sci. 2010 May;115(1):89-97. doi: 10.1093/toxsci/kfq024. Epub 2010 Jan 27. PubMed PMID: 20106948; PubMed Central PMCID: PMC2855350.
20: Marosi M, Nagy D, Farkas T, Kis Z, Rózsa E, Robotka H, Fülöp F, Vécsei L, Toldi J. A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study. J Neural Transm (Vienna). 2010 Feb;117(2):183-8. doi: 10.1007/s00702-009-0346-2. Epub 2009 Dec 2. PubMed PMID: 19953278.

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